molecular formula C8H11NO2 B6251859 (5-methoxy-6-methylpyridin-2-yl)methanol CAS No. 1315364-70-5

(5-methoxy-6-methylpyridin-2-yl)methanol

Cat. No.: B6251859
CAS No.: 1315364-70-5
M. Wt: 153.2
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Description

(5-Methoxy-6-methylpyridin-2-yl)methanol is an organic compound belonging to the pyridine family It features a methoxy group at the fifth position, a methyl group at the sixth position, and a hydroxymethyl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 2-chloro-5-methoxy-6-methylpyridine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for (5-methoxy-6-methylpyridin-2-yl)methanol typically involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (5-Methoxy-6-methylpyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or sodium hydride can be employed under appropriate conditions.

Major Products

    Oxidation: The major products include (5-methoxy-6-methylpyridin-2-yl)aldehyde and (5-methoxy-6-methylpyridin-2-yl)carboxylic acid.

    Reduction: The major products depend on the specific reducing agent and conditions but can include various alcohols and ethers.

    Substitution: The products vary based on the nucleophile used, leading to a wide range of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-methoxy-6-methylpyridin-2-yl)methanol is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (5-methoxy-6-methylpyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The methoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methoxy-2-methylpyridin-3-yl)methanol
  • (5-Methoxy-6-ethylpyridin-2-yl)methanol
  • (5-Methoxy-6-methylpyridin-3-yl)methanol

Uniqueness

(5-Methoxy-6-methylpyridin-2-yl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This positioning allows for selective reactions and interactions that are not possible with other similar compounds, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1315364-70-5

Molecular Formula

C8H11NO2

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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